4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-amine
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Overview
Description
4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-amine is a heterocyclic compound that features a benzene ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of aniline derivatives with nitrous acid to form diazonium salts, which then undergo cyclization to yield the triazole ring. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different chemical syntheses .
Scientific Research Applications
4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism by which 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases, leading to altered cellular signaling pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4,5,6,7-Tetrahydrobenzothiazole: Shares a similar structure but contains a sulfur atom instead of nitrogen in the triazole ring.
4,5,6,7-Tetrahydrobenzimidazole: Contains an imidazole ring fused with a benzene ring, differing in the nitrogen arrangement.
4,5,6,7-Tetrahydrobenzopyrazole: Features a pyrazole ring fused with a benzene ring, offering different reactivity and properties
Uniqueness: 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-amine is unique due to its triazole ring, which imparts distinct electronic properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be as effective .
Properties
IUPAC Name |
4,5,6,7-tetrahydrobenzotriazol-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-10-6-4-2-1-3-5(6)8-9-10/h1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQBCKHWANUWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=NN2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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